molecular formula C16H24ClNO B1282415 (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 42060-78-6

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1282415
CAS No.: 42060-78-6
M. Wt: 281.82 g/mol
InChI Key: KUWXBTTYRJFQOJ-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride (CAS: 42060-78-6) is a hydrochloride salt of a ketone-containing piperidine derivative. Its molecular formula is C₁₂H₁₅NO·HCl, with a molecular weight of 225.71 g/mol . Structurally, it consists of a piperidin-4-yl group linked via a methanone bridge to a 4-(tert-butyl)phenyl ring. This compound is frequently utilized as a pharmaceutical intermediate or building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

(4-tert-butylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13;/h4-7,13,17H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWXBTTYRJFQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525110
Record name (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42060-78-6
Record name (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Piperidin-4-yl Methanone Derivatives

Compound Name (CAS) Aromatic Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR/HRMS)
(4-(tert-Butyl)phenyl) derivative (42060-78-6) 4-tert-Butyl 225.71 Not reported Moderate in polar solvents Not provided in evidence
(4-Chlorophenyl) derivative (64671-00-7) 4-Chloro 241.05 120–122 Low in water ¹H NMR: δ 7.4–7.2 (aromatic), 3.8–3.1 (piperidine)
(4-Fluorophenyl) derivative (3084438) 4-Fluoro 229.68 Not reported Slightly soluble SMILES: [H+].[Cl-].FC1=CC=C(C=C1)C(=O)C1CCNCC1
(4-Methoxyphenyl) derivative (25519-82-8) 4-Methoxy 241.72 Not reported High in DMSO Synonyms include 4-(p-Methoxybenzoyl)piperidine HCl
Phenyl derivative (72034-25-4) None (Phenyl) 209.70 Not reported Low in water InChIKey: NXYKIFZJQXOUJS-UHFFFAOYSA-N

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : The 4-chloro and 4-fluoro derivatives exhibit reduced electron density on the aromatic ring, which may enhance electrophilic reactivity. The chloro analog has a higher melting point (120–122°C) due to stronger intermolecular forces .
  • The methoxy derivative’s solubility in DMSO suggests utility in biological assays .
  • Unsubstituted Phenyl : The base compound (without substituents) has the lowest molecular weight and serves as a reference for structure-activity relationship (SAR) studies .

Heterocyclic Core Modifications

Table 2: Impact of Heterocycle Replacement

Compound Name (CAS) Heterocycle Molecular Weight (g/mol) Key Properties
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (9) Thiopyran 241.05 Higher lipophilicity due to sulfur atom; Rf = 0.50 (100% DCM)
Target compound (42060-78-6) Piperidine 225.71 Enhanced hydrogen-bonding capacity via NH group

Key Observations :

  • Replacing piperidine with thiopyran (compound 9) introduces a sulfur atom, increasing lipophilicity (logP) and altering chromatographic behavior (Rf = 0.50 in DCM) .
  • Piperidine derivatives are more polar due to the secondary amine, facilitating salt formation (e.g., hydrochloride) for improved solubility .

Protective Group Variations

Example: tert-Butyl Carbamate-Protected Analogs

  • tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) :
    • Molecular Weight: 322.12 g/mol.
    • Rf = 0.19 (PE/EtOAc 4:1).
    • The Boc group stabilizes the piperidine nitrogen during synthesis, enabling selective deprotection for further functionalization .

Comparison with Target Compound :

  • The Boc-protected analog (10) is a precursor to the target compound, requiring acidic deprotection to yield the free amine. This step is critical for generating the hydrochloride salt form .

Biological Activity

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride, also known by its CAS number 42060-78-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including receptor interactions, metabolic stability, and cytotoxicity, supported by relevant studies and data tables.

  • Molecular Formula : C16H23NOHCl
  • Molecular Weight : 281.82 g/mol
  • Appearance : White crystalline solid (specific appearance details not provided)

Receptor Interactions

Research indicates that derivatives of benzophenone, including compounds similar to this compound, have shown significant affinity for various receptors. Notably:

  • Histamine H3 Receptor : Compounds with similar structures have demonstrated high affinity for the H3 receptor, which is implicated in neurological conditions such as Alzheimer's disease. For example, a related compound showed a Ki value of 8 nM for H3R and significant cholinesterase inhibitory activity (IC50 values of 172 nM and 1.16 µM) .

Metabolic Stability

The metabolic stability of this compound has not been explicitly detailed in the literature; however, studies on similar compounds suggest that modifications to the piperidine moiety can enhance metabolic stability. For instance, certain derivatives displayed favorable permeability coefficients and low hepatotoxicity in vitro .

Cytotoxicity Studies

Cytotoxicity assessments for compounds structurally related to this compound have been conducted using various cancer cell lines:

  • Cell Lines Tested : HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma).
  • Findings : In studies involving similar compounds, minimal cytotoxic effects were observed even at high concentrations (up to 10 µM), indicating a favorable safety profile .

Case Studies

  • Study on Benzophenone Derivatives :
    • Objective : Evaluate the potential of benzophenone derivatives in treating Alzheimer's disease.
    • Results : Compounds demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting therapeutic potential for cognitive enhancement .
  • Cytotoxicity Assessment :
    • Objective : Investigate the cytotoxic effects of related compounds on cancer cell lines.
    • Methodology : MTT assay was employed to assess cell viability post-treatment.
    • Results : The tested compounds showed no significant cytotoxicity across multiple cancer cell lines at concentrations up to 10 µM, indicating safety for potential therapeutic applications .

Data Table

PropertyValue
Molecular FormulaC16H23NOHCl
Molecular Weight281.82 g/mol
Receptor Affinity (H3R)Ki = 8 nM
Cytotoxicity (HepG2 Cell Line)IC50 > 10 µM
Metabolic StabilityModerate (based on analogs)

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